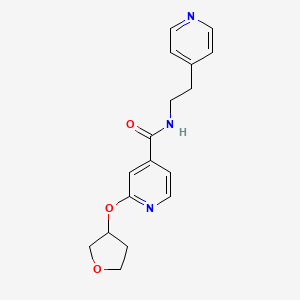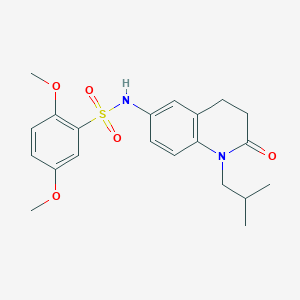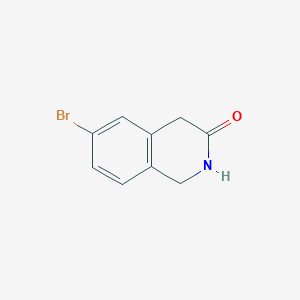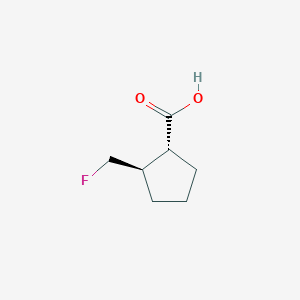![molecular formula C21H22FN5O5S2 B2665661 Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851980-10-4](/img/structure/B2665661.png)
Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, a hydrazinecarbonyl group, and a fluorobenzo[d]thiazol group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its reactivity and the presence of a piperazine ring could influence its solubility .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Microwave-assisted Synthesis : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized starting from ethyl piperazine-1-carboxylate through multiple steps. These compounds showed good to moderate antimicrobial activity against various microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).
Crystal Structure Analysis
- Crystal Structure of EPBA : The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a product of a reaction involving ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, was analyzed. The study provides insights into the conformation of the molecules in the crystal structure, contributing to the understanding of such compounds' chemical and physical properties (Faizi et al., 2016).
Antituberculosis Activity
- Thiazole-aminopiperidine Hybrid Analogues : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound, in particular, demonstrated promising results across various tests, indicating its potential as a novel antituberculosis agent (Jeankumar et al., 2013).
Antibacterial Evaluation of Novel Compounds
- Heterocyclic Compounds with Sulfonamido Moiety : A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Several compounds exhibited high antibacterial activity, highlighting the potential of such structures in developing new antimicrobial drugs (Azab et al., 2013).
Anticancer Activity
- Carbonic Anhydrase Inhibitors : Thioureido-substituted sulfonamides were synthesized and evaluated for their inhibitory properties against carbonic anhydrase isozymes, which are relevant to glaucoma treatment. Some derivatives effectively reduced elevated intraocular pressure in a rabbit model of glaucoma, demonstrating potential therapeutic applications (Mincione et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[4-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O5S2/c1-2-32-21(29)26-9-11-27(12-10-26)34(30,31)16-6-3-14(4-7-16)19(28)24-25-20-23-17-8-5-15(22)13-18(17)33-20/h3-8,13H,2,9-12H2,1H3,(H,23,25)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQZHSHFCJETHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2665582.png)
![4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2665585.png)
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2665586.png)



![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2665593.png)
![[2-(benzylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2665597.png)
![N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2665598.png)
![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2665599.png)
![5-Bromo-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2665600.png)
